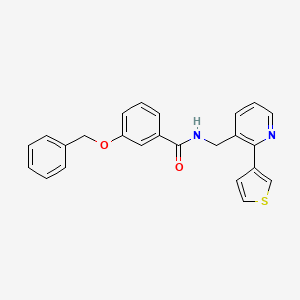

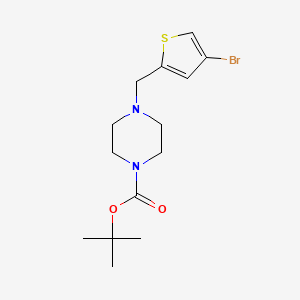

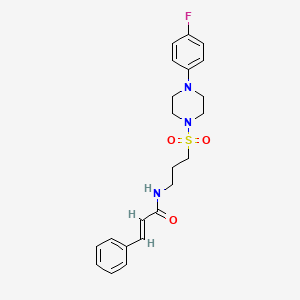

![molecular formula C14H13N3O B2598206 2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338673-81-6](/img/structure/B2598206.png)

2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a nitrogen-containing heterocyclic compound . It has been synthesized and studied for its potential biological activities .

Synthesis Analysis

This compound has been synthesized by the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine in general heating conditions and microwave-assisted conditions . Another method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate .Molecular Structure Analysis

The structures of the compounds were determined by IR, 1H NMR, and mass spectroscopy. Additionally, representative single-crystal structures were characterized using X-ray diffraction analysis .Chemical Reactions Analysis

The compound has been used as a starting material in the synthesis of various derivatives. For example, it has been used to obtain derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system .Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 239.27 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Applications De Recherche Scientifique

Structural Studies and Tautomerism

- Tautomerism and Crystallography : Research has demonstrated the significance of NH-pyrazoles in crystallography, highlighting their ability to form complex patterns of hydrogen bonds and crystallize in unique tautomeric forms. These studies shed light on the structural intricacies and tautomerism of compounds related to pyrazolo[1,5-a]pyrazin derivatives (Cornago et al., 2009).

Antimicrobial and Anticancer Properties

- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including structures akin to 2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, have been synthesized and evaluated for their antimicrobial and anticancer activities. Certain compounds have shown to exhibit higher anticancer activity than reference drugs and possess significant antimicrobial properties (Hafez et al., 2016).

Synthesis and Characterization of Derivatives

- Synthetic Routes and Biological Evaluation : The synthesis of various pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been explored, with specific compounds demonstrating the ability to inhibit the growth of A549 lung cancer cells in a dosage- and time-dependent manner. These findings suggest the therapeutic potential of these derivatives in cancer treatment (Zhang et al., 2008).

Fluorescent Property and Chemosensing

- Fluorescent Chemosensors : Research into pyrazoline derivatives, including structures related to this compound, has unveiled their fluorescent properties and potential as chemosensors for metal ion detection, particularly Fe3+ ions. This highlights their application in environmental monitoring and analytical chemistry (Khan, 2020).

Mécanisme D'action

While the exact mechanism of action is not specified in the retrieved papers, one study showed that compounds with a 4-chlorophenyl group at the pyrazole moiety had more inhibitory effects . This suggests that the compound might interact with biological targets in a manner dependent on its structure.

Propriétés

IUPAC Name |

2-(2,4-dimethylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-3-4-11(10(2)7-9)12-8-13-14(18)15-5-6-17(13)16-12/h3-8H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVQGKHFDYIVQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN3C=CNC(=O)C3=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

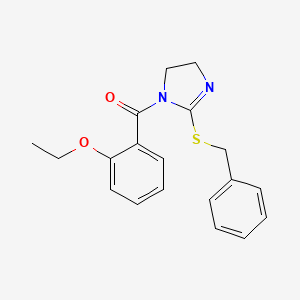

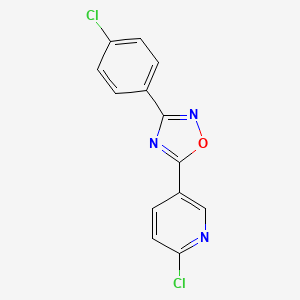

![{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2598124.png)

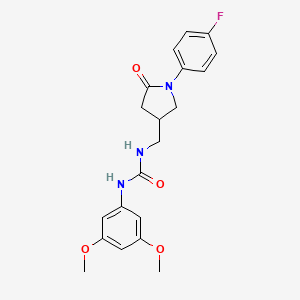

![4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2598137.png)

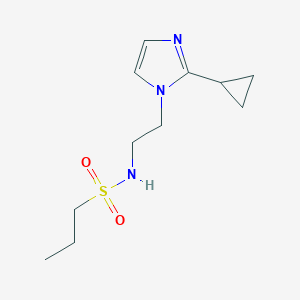

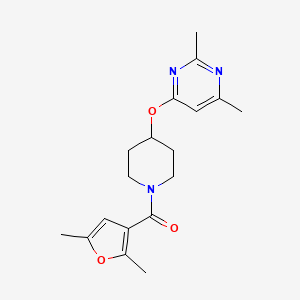

![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2598146.png)